molecular formula C20H24N4O2S B2804794 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034409-79-3

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2804794
CAS No.: 2034409-79-3
M. Wt: 384.5
InChI Key: UZXFLQQDGRKDDT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole group at position 3 and a methylacetamide linkage to a 4-(isopropylthio)phenyl moiety.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-4-24-11-5-6-17(24)20-22-19(26-23-20)13-21-18(25)12-15-7-9-16(10-8-15)27-14(2)3/h5-11,14H,4,12-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXFLQQDGRKDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

  • ZINC35476132 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide): Structural Differences: Replaces the ethylpyrrole group with a 4-methoxyphenyl ring and substitutes the isopropylthio group with a phenoxy linkage. The cyclopentylacetamide may restrict conformational flexibility, affecting target binding .
  • EP 2,903,618 B1 (Example 121): Structural Differences: Contains a pyrimidine-2-ylphenoxyacetamide scaffold linked to a diazepane moiety instead of oxadiazole. Implications: The pyrimidine ring offers additional hydrogen-bonding sites, which may enhance kinase inhibition but reduce metabolic stability compared to oxadiazole .
Table 1: Key Properties of 1,2,4-Oxadiazole Derivatives
Compound Molecular Weight (g/mol) logP* Key Substituents Potential Target
Target Compound ~435.5 ~3.2 Ethylpyrrole, isopropylthio Viral proteases, kinases
ZINC35476132 ~409.4 ~2.8 4-Methoxyphenyl, phenoxy Enzymes with hydrophobic pockets
EP 2,903,618 B1 (Ex. 121) ~515.5 ~2.5 Pyrimidine, diazepane Kinases, DNA repair enzymes

*logP estimated via fragment-based methods.

Acetamide-Containing Analogues

  • ZINC98086540 ((2S,6S)-4-[3-[2-(3-methoxyphenyl)thiazol-4-yl]phenyl]sulfonyl-2,6-dimethyl-morpholine) :
    • Structural Differences : Uses a sulfonylmorpholine group instead of acetamide and incorporates a thiazole ring.
    • Implications : The sulfonyl group enhances solubility but may reduce blood-brain barrier penetration. The thiazole ring could improve binding to metal-dependent enzymes .
  • N-Isopropyl-N-(4-pyridinyl)acetamide Derivatives (): Structural Differences: Features a 4-allyl-1,2,4-triazole-3-thio group linked to pyridine.

Sulfur-Containing Derivatives

  • 4-(Isopropylthio)phenyl vs. 4-(Methylsulfonyl)phenyl () :
    • The target compound’s isopropylthio group is less electron-withdrawing than a sulfonyl group, which may favor hydrophobic interactions over polar binding. Sulfonyl groups are common in COX-2 inhibitors, suggesting divergent therapeutic applications .
  • S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol () :
    • Structural Differences : Replaces oxadiazole with a triazole-thiol ring and adds a chlorophenyl group.
    • Implications : The thiol group increases susceptibility to oxidation, reducing in vivo stability compared to the target compound’s oxadiazole .

Heterocyclic Variations in Pharmacologically Active Compounds

  • Pyrazole- and Thiazole-Based Analogues () :
    • Pyrazole rings (e.g., in ZINC14662615) provide nitrogen-rich environments for metal coordination, useful in anticancer agents. However, they may exhibit higher toxicity profiles compared to oxadiazoles .
    • Thiazole-containing compounds (e.g., Z7) often target ion channels or proteases due to their planar structure and sulfur atom’s electronegativity .

Q & A

Q. Critical Parameters :

  • Temperature : Oxadiazole cyclization requires precise control (150–160°C) to avoid decomposition .
  • pH : Alkylation steps demand mildly basic conditions (pH 8–9) to prevent side reactions .
  • Catalyst Load : Zeolite Y-H (0.01 M) improves cyclization efficiency by 20–30% .

Q. Table 1: Reaction Optimization Insights

StepOptimal CatalystSolventYield RangeKey Reference
OxadiazoleZeolite Y-HDMF65–72%
Pyrrole AlkylationK₂CO₃Acetonitrile58–65%
Acetamide CouplingEDC/HOBtDichloromethane70–78%

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • ¹H/¹³C NMR : Essential for confirming substitution patterns (e.g., ethyl group on pyrrole at δ 1.2–1.4 ppm, oxadiazole methylene at δ 4.0–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 427.18) and detects impurities .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (680–720 cm⁻¹) .

Note : Dynamic NMR can resolve tautomerism in imine/amine forms, as seen in similar acetamide derivatives .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro models?

Answer: Contradictions often arise from assay-specific variables. Methodological approaches include:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition assays) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to thiophene substituent effects) .

Q. Table 2: Bioactivity Variability in Analogues

Compound VariantIC₅₀ (μM) HepG2IC₅₀ (μM) MCF-7Key Structural Difference
Chlorophenyl1.2 ± 0.33.8 ± 0.5Electron-withdrawing group
Isopropylthio0.8 ± 0.22.1 ± 0.4Enhanced lipophilicity

Advanced: What strategies optimize reaction yields in the final cyclization step?

Answer:

  • Catalyst Screening : Zeolite Y-H outperforms traditional bases (e.g., NaOH) by stabilizing transition states .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by 15–20% compared to THF .
  • Microwave Assistance : Reduces reaction time from 5 hours to 30 minutes while maintaining yields >70% .

Critical Consideration : Trace water removal (e.g., molecular sieves) prevents hydrolysis of intermediates .

Advanced: How does the isopropylthio group influence pharmacokinetic properties?

Answer:

  • Lipophilicity (LogP) : The isopropylthio moiety increases LogP by ~0.5 units, enhancing membrane permeability .
  • Metabolic Stability : Thioether groups resist oxidative metabolism better than ethers, prolonging half-life in hepatic microsomes .
  • Protein Binding : The bulky isopropyl group reduces plasma protein binding (80% vs. 90% for methylthio analogues), improving free drug availability .

Q. Table 3: Pharmacokinetic Comparison

SubstituentLogPt₁/₂ (h)Plasma Protein Binding
Isopropylthio3.24.580%
Methylthio2.73.190%
Chlorophenyl3.55.885%

Q. Methodological Guidance :

  • For SAR Studies : Systematically vary substituents on the phenyl and pyrrole rings while monitoring bioactivity shifts .
  • For Purification Challenges : Use preparative HPLC with C18 columns (ACN/water gradient) to separate regioisomers .

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